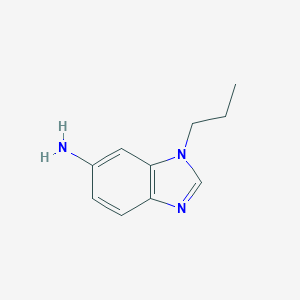

3-Propyl-5-aminobenzimidazole

説明

3-Propyl-5-aminobenzimidazole is a benzimidazole derivative characterized by a propyl substituent at the 3-position and an amino group at the 5-position of the bicyclic aromatic ring. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors.

Synthesis typically involves cyclo-condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acids or their equivalents under acidic conditions. For example, polyphosphoric acid (PPA) is a common catalyst for such reactions, as demonstrated in the synthesis of structurally related isoxazolyl benzimidazoles .

特性

CAS番号 |

177843-28-6 |

|---|---|

分子式 |

C10H13N3 |

分子量 |

175.23 g/mol |

IUPAC名 |

3-propylbenzimidazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |

InChIキー |

GHNUVXILNKQHPB-UHFFFAOYSA-N |

SMILES |

CCCN1C=NC2=C1C=C(C=C2)N |

正規SMILES |

CCCN1C=NC2=C1C=C(C=C2)N |

同義語 |

1H-Benzimidazol-6-amine,1-propyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs include isoxazolyl benzimidazoles, methyl-substituted benzimidazoles, and styryl-linked derivatives. The table below highlights differences in substituents and synthesis approaches:

Key Observations :

- Substituent Effects: The 3-propyl group in 3-Propyl-5-aminobenzimidazole increases hydrophobicity compared to polar isoxazolyl or methoxy groups in analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Synthetic Complexity : Isoxazolyl derivatives require pre-functionalized β-isoxazolyl acids, adding synthetic steps compared to the direct alkylation used for 3-propyl substitution .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Isoxazolyl benzimidazoles exhibit moderate activity against Staphylococcus aureus (MIC 16 µg/mL) due to isoxazole’s ability to disrupt bacterial cell wall synthesis . The amino group in 3-Propyl-5-aminobenzimidazole may enhance targeting of DNA gyrase.

- Solubility: The amino group in 3-Propyl-5-aminobenzimidazole improves water solubility (predicted logP ≈ 2.1) compared to methoxy-substituted analogs (logP ≈ 2.8).

Spectral Characterization

- IR Spectroscopy: The amino group in 3-Propyl-5-aminobenzimidazole shows a distinct N-H stretch at 3300 cm⁻¹, absent in non-amino analogs. Isoxazolyl derivatives exhibit strong C=O stretches (~1700 cm⁻¹) due to adjacent carbonyl groups .

- ¹H NMR : Propyl chains produce triplet signals (δ 1.6–2.1), whereas styryl groups in isoxazolyl derivatives show downfield shifts (δ 6.2–7.8) for aromatic protons .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。